molecular formula C23H26N2O3 B2435430 Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate CAS No. 866151-27-1

Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate

Cat. No.: B2435430
CAS No.: 866151-27-1
M. Wt: 378.472
InChI Key: NRRXNQXMJUMVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate is a complex organic compound that features a phthalazinone core structure

Properties

IUPAC Name

ethyl 2-[3-[(4-tert-butylphenyl)methyl]-4-oxophthalazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-5-28-21(26)14-20-18-8-6-7-9-19(18)22(27)25(24-20)15-16-10-12-17(13-11-16)23(2,3)4/h6-13H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRXNQXMJUMVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthalazine Core Synthesis

The phthalazine scaffold is synthesized via cyclocondensation of ethyl 2-(phthalhydrazid-1-yl)acetate (derived from phthalic anhydride and hydrazine hydrate) with ethyl bromoacetate. This step yields ethyl 2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetate (Compound A), a key intermediate.

Reaction Conditions :

  • Solvent : Acetone (12 vol. relative to substrate).
  • Catalyst : p-Toluenesulfonic acid (p-TSA) monohydrate (3 equiv.).
  • Temperature : Reflux (~56.9°C).

N-3 Alkylation with 4-(tert-Butyl)benzyl Chloride

Compound A undergoes alkylation at the N-3 position using 4-(tert-butyl)benzyl chloride in the presence of a mild base.

Optimized Protocol :

  • Base : Potassium carbonate (K₂CO₃, 1.5 equiv.).
  • Solvent : Acetone (10 vol.).
  • Temperature : Room temperature, 24 hours.
  • Yield : 78–84% (crude), improving to 92% purity after recrystallization.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the phthalazine’s N-3 nitrogen on the benzyl chloride, facilitated by the polar aprotic solvent stabilizing the transition state.

Method 2: Cyclocondensation Approach

One-Pot Cyclocondensation and Esterification

This method integrates phthalazine ring formation with simultaneous esterification, leveraging ethyl acetoacetate as both a cyclization partner and ester source.

Steps :

  • Cyclocondensation : Reacting 4-(tert-butyl)benzaldehyde with ethyl acetoacetate in acetone under acidic conditions.
  • Oxidation : meta-Chloroperbenzoic acid (mCPBA) oxidizes intermediates to the 4-oxo phthalazine derivative at room temperature.

Advantages :

  • Avoids isolating unstable intermediates.
  • Solvent Recovery : Acetone is reclaimed via distillation, reducing waste.

Limitations :

  • Lower yield (62–68%) due to competing side reactions.

Method 3: Coupling Reactions Using Activated Intermediates

Carboxylic Acid Activation

Adapting strategies from olaparib synthesis, the carboxylic acid precursor 2-(3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl)acetic acid is activated using pivaloyl chloride and coupled with ethanol.

Protocol :

  • Activation : p-TSA (1.1 equiv.) in acetone.
  • Coupling Agent : Pivaloyl chloride (1.2 equiv.) with N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).
  • Solvent : Ethyl acetate (20 vol.).
  • Yield : 85–89% after extraction and purification.

Comparative Analysis of Methods

Parameter Method 1 (Alkylation) Method 2 (Cyclocondensation) Method 3 (Coupling)
Overall Yield 78% 62% 85%
Purity (Post-Refinement) 92% 75% 91%
Toxic Reagents Low (acetone) Moderate (mCPBA) Low (DIPEA)
Industrial Scalability High Moderate High

Key Observations :

  • Method 3 offers the highest yield and purity, aligning with trends in peptide coupling chemistry.
  • Method 2’s lower yield stems from oxidation side products but remains valuable for one-pot simplicity.

Data Tables

Table 1: Reagent Optimization for N-3 Alkylation (Method 1)

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ Acetone 25 84
NaHCO₃ DMF 25 71
DIPEA THF 0→25 68

Table 2: Solvent Impact on Cyclocondensation (Method 2)

Solvent Reaction Time (h) Yield (%)
Acetone 6 62
Ethanol 8 58
Acetonitrile 4 54

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate involves its interaction with specific molecular targets. The phthalazinone core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate: shares similarities with other phthalazinone derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Biological Activity

Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound can be described by its chemical formula and structure, which includes a phthalazine moiety and an ethyl acetate group. Understanding its structure is crucial for predicting its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that related compounds possess significant antimicrobial effects against various pathogens. For instance, derivatives of phthalazine have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibitory effects .

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundTBD

Anticancer Activity

This compound has shown promise in preclinical models for anticancer activity. It appears to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study:
In a study involving human cancer cell lines, the compound was observed to decrease cell viability significantly at concentrations above 10 µM after 48 hours of treatment. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets leading to:

  • Inhibition of Enzymatic Activity: Potential inhibition of enzymes involved in cellular proliferation.
  • Induction of Oxidative Stress: Increased reactive oxygen species (ROS) levels leading to cell death in cancer cells.
  • Modulation of Gene Expression: Alterations in the expression of genes related to cell survival and apoptosis.

Toxicity and Safety Profile

Preliminary toxicity studies suggest that while this compound exhibits biological activity, it also presents some toxicity risks at higher concentrations. Evaluating its safety profile through further toxicological studies will be essential for future therapeutic applications .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires meticulous control of reaction parameters. For example:
  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates, particularly during coupling reactions involving the phthalazinyl or tert-butylbenzyl moieties .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethyl acetate is effective for esterification steps .
  • Temperature Gradients : Stepwise temperature adjustments (e.g., 0–5°C during coupling, 50–60°C for cyclization) minimize side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key structural features, such as the tert-butyl singlet (~1.3 ppm) and the phthalazinyl carbonyl (~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₆N₂O₃) and detects isotopic patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area under the curve) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the phthalazinyl core or tert-butylbenzyl substituents (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for phthalazinyl derivatives?

  • Methodological Answer : Discrepancies in mechanisms (e.g., nucleophilic vs. electrophilic pathways) can be addressed via:
  • Isotopic Labeling : Use 18^{18}O or 15^{15}N to track atom migration during cyclization or oxidation .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to identify rate-determining steps .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition states and validate experimental observations .

Q. What strategies are recommended for evaluating the bioactivity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or dehydrogenases due to structural similarity to phthalazinyl inhibitors .
  • Assay Design :
  • Bradford Assay : Quantify protein concentration (e.g., BSA standard curve) to normalize enzyme activity .
  • IC₅₀ Determination : Use fluorogenic substrates (e.g., ATP analogs for kinases) in dose-response experiments (1 nM–100 µM) .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate specificity via counter-screens against unrelated enzymes .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
  • Lipophilicity : LogP (~3.5 predicted for tert-butyl and ester groups) .
  • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4/2D6) via substrate docking (AutoDock Vina) .
  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier permeability (GROMACS) based on molecular weight (<500 Da) and polar surface area (<90 Ų) .

Data Contradictions and Validation

Q. How to address discrepancies in reported synthetic yields for phthalazinyl acetates?

  • Methodological Answer :
  • Reproducibility Trials : Replicate procedures under identical conditions (solvent purity, catalyst batch) .
  • Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-oxidation or ester hydrolysis) .
  • Scale-Up Effects : Test yields at 0.1 mmol vs. 10 mmol scales; microreactors may improve heat/mass transfer for sensitive steps .

Structural and Functional Derivatives

Q. What functionalization strategies can enhance the solubility of this compound for in vivo studies?

  • Methodological Answer :
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the acetate ester via nucleophilic substitution .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Prodrug Design : Replace ethyl ester with morpholinoethyl or glycosyl groups to improve aqueous stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.